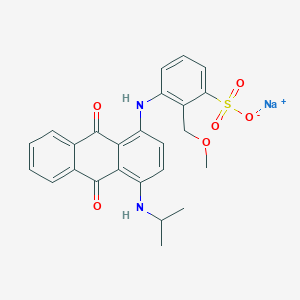
Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound It is a derivative of carbamic acid and is characterized by the presence of ester and malonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate typically involves the reaction of carbamic acid derivatives with malonate esters. The reaction conditions often require a base to deprotonate the ester, forming an enolate, which then undergoes nucleophilic substitution with an alkyl halide. The process can be summarized in the following steps:
Deprotonation: A base such as sodium methoxide is used to deprotonate the ester, forming an enolate.
Nucleophilic Substitution: The enolate reacts with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form a carboxylic acid, which then undergoes decarboxylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: These include compounds like ethyl carbamate and methyl carbamate, which share structural similarities.
Malonate esters: Compounds such as diethyl malonate and dimethyl malonate are structurally related and used in similar synthetic applications.
Uniqueness
Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
72017-46-0 |
|---|---|
Fórmula molecular |
C26H43N3O10 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(ethylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C23H39N3O6.C3H4O4/c1-5-8-16-30-21-19(10-9-11-20(21)29-4)12-13-26(14-17-31-22(27)24-6-2)15-18-32-23(28)25-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-18H2,1-4H3,(H,24,27)(H,25,28);1H2,(H,4,5)(H,6,7) |
Clave InChI |
IXRMYBPDLSLADK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCC)CCOC(=O)NCC.C(C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
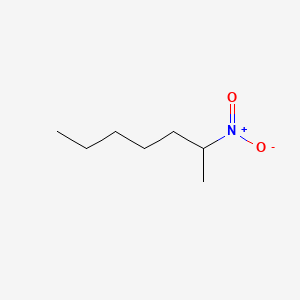
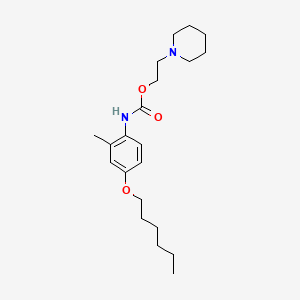


![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
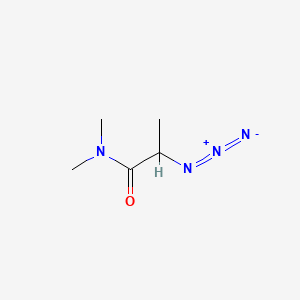

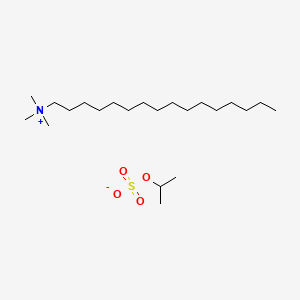
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
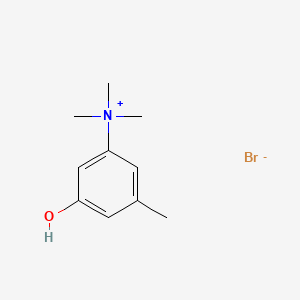
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
